Carbomycin

Description

Properties

IUPAC Name |

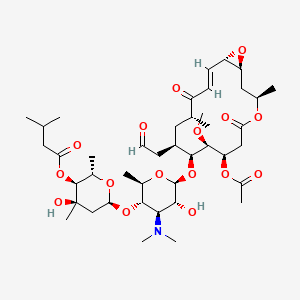

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVHOULQCKDUCY-OGHXVOSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4564-87-8 | |

| Record name | Carbomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4564-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004564878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIK0XUF3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbomycin discovery and isolation from Streptomyces

An In-depth Technical Guide to the Discovery and Isolation of Carbomycin from Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Magnamycin, is a 16-membered macrolide antibiotic first isolated from the bacterium Streptomyces halstedii.[1][2][3] This document provides a comprehensive technical overview of the discovery, biosynthesis, fermentation, isolation, and purification of this compound. It is intended to serve as a detailed guide for scientific professionals engaged in natural product discovery and antibiotic development. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of the processes involved.

Discovery and Background

The discovery of this compound was first reported by Fred W. Tanner Jr. of Pfizer, who isolated the compound from a fermentation broth of Streptomyces halstedii.[1] It is a colorless, optically active crystalline substance with the molecular formula C42H67NO16.[1] this compound exhibits inhibitory activity primarily against Gram-positive bacteria and certain Mycoplasma strains by binding to the 50S ribosomal subunit and inhibiting protein synthesis. The complex structure of this compound was a significant challenge for its time, with an initial structure proposed by the Nobel laureate R. B. Woodward in 1957, which was later corrected in 1965.

Biosynthesis of this compound

The biosynthesis of the this compound aglycone core proceeds through a polyketide pathway. Studies have shown that the large lactone backbone is synthesized from eight acetate units and one propionate unit. The characteristic branching methyl group is derived from the C-3 position of the propionate precursor.

In Streptomyces thermotolerans, a known this compound producer, the biosynthetic gene cluster responsible for its production has been identified.

-

Gene Cluster: The cluster spans approximately 40 kilobases (kb) and contains 30 open reading frames (ORFs) that encode the enzymes required for the synthesis of the macrolide.

-

Regulatory Genes: Two key transcriptional regulatory genes, acyB2 and cbmR, have been identified.

-

acyB2 acts as a pathway-specific positive regulator. Its overexpression has been shown to significantly increase the yield of this compound.

-

cbmR exhibits a dual regulatory role. It acts as a positive regulator at normal expression levels but functions as a repressor at high expression levels, blocking this compound production.

-

References

An In-Depth Technical Guide to the Mechanism of Action of Carbomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin A is a 16-membered macrolide antibiotic renowned for its potent inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound A. It delves into its interaction with the bacterial ribosome, detailing its binding site, its profound impact on the peptidyl transferase center, and the consequent disruption of protein synthesis. This document also presents quantitative data on its inhibitory effects, detailed protocols for key experimental assays, and a discussion of bacterial resistance mechanisms. Visual diagrams generated using Graphviz are included to elucidate complex pathways and experimental workflows, offering a multi-faceted resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound A, a member of the 16-membered ring macrolide family, is a natural product of Streptomyces halstedii. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis. What distinguishes this compound A and other 16-membered macrolides is its unique disaccharide moiety, which plays a critical role in its potent inhibitory activity. Understanding the precise mechanism of action of this compound A is paramount for the development of novel antibiotics that can circumvent existing resistance mechanisms. This guide aims to provide a detailed technical examination of this compound A's interaction with its ribosomal target and the functional consequences of this binding.

Mechanism of Action

The antibacterial activity of this compound A stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This interaction sterically hinders the progression of the nascent polypeptide chain and interferes with key ribosomal functions.

Binding to the 50S Ribosomal Subunit

This compound A binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. The binding site is primarily composed of 23S ribosomal RNA (rRNA) domains, with contributions from ribosomal proteins. The common binding site for macrolides is centered around nucleotide A2058 in domain V of the 23S rRNA.

A distinguishing feature of this compound A is its disaccharide sugar at position C5 of the lactone ring. This structural element, particularly the mycarose moiety, extends deeper into the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation[1]. This extended reach allows this compound A to directly interfere with the positioning of aminoacyl-tRNAs (aa-tRNAs) in the A-site, a mechanism not as pronounced in 14-membered macrolides like erythromycin[1].

Inhibition of Peptidyl Transferase Activity

The placement of the mycarose moiety of this compound A near the conserved U2506 in the central loop of domain V of the 23S rRNA is crucial for its ability to inhibit the peptidyl transferase reaction[1]. By physically occupying this critical space, this compound A creates a steric clash with the incoming aa-tRNA at the A-site, thereby directly inhibiting peptide bond formation. This potent inhibition of the peptidyl transferase reaction is a hallmark of this compound A and other 16-membered macrolides possessing the disaccharide extension.

Stimulation of Peptidyl-tRNA Dissociation

In addition to directly blocking peptide bond formation, this compound A, like other macrolides, stimulates the dissociation of peptidyl-tRNA from the ribosome. This action is thought to occur during the translocation step of elongation. The premature release of peptidyl-tRNA disrupts the translation cycle, leading to the accumulation of incomplete and non-functional peptides and ultimately inhibiting bacterial growth.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Kd (Erythromycin) | 4.9 ± 0.6 nM | S. pneumoniae ribosomes | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound A.

Photoaffinity Labeling of Ribosomal Proteins

Photoaffinity labeling is a powerful technique to identify proteins in close proximity to a drug's binding site. For macrolides like this compound A, radioactive derivatives can be synthesized and covalently cross-linked to their ribosomal targets upon UV irradiation.

Protocol:

-

Preparation of Radiolabeled this compound A: Synthesize a radiolabeled derivative of this compound A, for example, by reducing the aldehyde group at the C-18 position with a tritiated or 14C-labeled reducing agent.

-

Ribosome Binding: Incubate isolated E. coli 70S ribosomes or 50S subunits with the radiolabeled this compound A derivative in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 6 mM 2-mercaptoethanol).

-

UV Irradiation: Irradiate the ribosome-antibiotic complexes with UV light at a wavelength greater than 300 nm to activate the photoreactive group and induce covalent cross-linking.

-

Separation of Ribosomal Components: Dissociate the ribosomal subunits and separate the ribosomal proteins from the rRNA.

-

Identification of Labeled Proteins: Analyze the protein fraction using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).

-

Detection: Detect the radiolabeled proteins by autoradiography or phosphorimaging to identify the specific ribosomal proteins cross-linked to this compound A. Studies have shown that protein L27 is a major labeled component for macrolides, indicating its proximity to the binding site.

Chemical Footprinting of 23S rRNA

Chemical footprinting is used to identify the specific nucleotides in the rRNA that are protected by a bound ligand.

Protocol:

-

Ribosome-Carbomycin A Complex Formation: Incubate 70S ribosomes or 50S subunits with this compound A at a concentration sufficient to ensure saturation of the binding site.

-

Chemical Modification: Treat the complexes and a control sample of unbound ribosomes with a chemical probing agent, such as dimethyl sulfate (DMS), which methylates accessible adenine and cytosine residues.

-

RNA Extraction: Extract the 23S rRNA from both the this compound A-bound and control ribosomes.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription. Reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated with the same primer.

-

Analysis: Compare the band patterns of the this compound A-treated and control samples. Nucleotides that are protected from chemical modification by this compound A will show a decrease in band intensity, revealing the binding footprint of the antibiotic on the 23S rRNA. The region around A2058 is a known footprinting site for macrolides.

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by an antibiotic.

Protocol:

-

Preparation of a Cell-Free Translation System: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Assay Setup: In a microplate format, set up reactions containing the cell-free extract, a template mRNA (e.g., encoding luciferase or another reporter protein), and a mixture of amino acids, including one that is radiolabeled (e.g., [35S]-methionine).

-

Addition of this compound A: Add serial dilutions of this compound A to the reaction wells. Include a no-antibiotic control and a control with a known translation inhibitor.

-

Incubation: Incubate the plate at 37°C to allow for protein synthesis.

-

Measurement of Protein Synthesis: Stop the reactions and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. If using a reporter enzyme like luciferase, its activity can be measured by adding the appropriate substrate and detecting the light output.

-

IC50 Determination: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound A concentration. The IC50 value is the concentration of this compound A that inhibits protein synthesis by 50%.

Bacterial Resistance Mechanisms

Bacterial resistance to macrolides, including this compound A, is a significant clinical challenge. The primary mechanisms of resistance include:

-

Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of the 23S rRNA at the A2058 position by Erm (erythromycin ribosome methylase) enzymes. This modification reduces the binding affinity of macrolides to the ribosome.

-

Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the antibiotic below its effective level.

-

Drug Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or phosphorylation.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: this compound A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Caption: Workflow for identifying this compound A binding partners on the ribosome.

Caption: Major mechanisms of bacterial resistance to macrolide antibiotics.

Conclusion

This compound A exerts its antibacterial effect through a multifaceted inhibition of protein synthesis. Its binding to the 50S ribosomal subunit, mediated by its unique disaccharide moiety, leads to both steric hindrance of the peptidyl transferase center and the promotion of peptidyl-tRNA dissociation. This detailed understanding of its mechanism of action provides a crucial foundation for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome prevalent resistance mechanisms. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibiotic drug discovery.

References

The Carbomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin, a 16-membered macrolide antibiotic produced by actinomycetes such as Streptomyces thermotolerans and Streptomyces halstedii, exhibits potent activity against Gram-positive bacteria. Its complex structure, featuring a polyketide-derived aglycone and appended deoxysugars, is assembled through a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory circuits. While a complete, annotated gene cluster sequence for this compound biosynthesis is not publicly available, this document consolidates current knowledge to present a putative model of the pathway. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.

Introduction

This compound (C₄₂H₆₇NO₁₆) is a macrolide antibiotic belonging to the polyketide family of natural products[1]. First isolated from Streptomyces halstedii, its biosynthesis has been a subject of interest due to its intricate molecular architecture and antibacterial properties. The this compound molecule consists of a 16-membered lactone ring, which is decorated with two deoxysugars: D-mycaminose and L-mycarose. The mycarose moiety is further acylated with an isovaleryl group, a modification crucial for its biological activity[2]. The biosynthesis of such complex natural products involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes encoded by a biosynthetic gene cluster (BGC). Understanding this pathway is paramount for efforts aimed at yield improvement and the generation of novel this compound analogs through combinatorial biosynthesis.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound in Streptomyces thermotolerans has been partially characterized and is estimated to be approximately 40 kb in length, containing around 30 open reading frames (ORFs)[1][3]. While the complete sequence and annotation are not fully publicly available, several key genes and their functions have been identified.

Table 1: Known Genes in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function | Organism | Reference |

| acyB2 | Positive transcriptional regulator | S. thermotolerans | [1] |

| cbmR | Dual-role transcriptional regulator (activator and repressor) | S. thermotolerans | |

| carE (acyB1) | 4''-mycarosyl isovaleryl-CoA transferase (acyltransferase) | S. thermotolerans | |

| carA | This compound resistance protein (ABC transporter) | S. thermotolerans | |

| ORF-A | Cytochrome P450 monooxygenase (epoxidation) | S. thermotolerans | |

| ORF-B | Putative 4-O-methyltransferase | S. thermotolerans |

Biosynthesis of the this compound Aglycone: A Putative Polyketide Synthase Pathway

The this compound aglycone is synthesized by a Type I polyketide synthase (PKS). This large, multi-domain enzymatic complex catalyzes the sequential condensation of small carboxylic acid units, known as extender units, onto a starter unit. Based on the structure of this compound, the starter unit is likely propionyl-CoA, and the extender units are predicted to be methylmalonyl-CoA and malonyl-CoA.

Proposed Modular Organization of the this compound PKS

Although the exact modular organization of the this compound PKS is not yet elucidated, a hypothetical model can be proposed based on the structure of the aglycone. The assembly of the this compound backbone would require a loading module and a series of extension modules, each responsible for the incorporation of a specific extender unit and the subsequent reductive modifications.

Figure 1: General organization of a Type I Polyketide Synthase module.

Post-PKS Tailoring Modifications

Following the synthesis and cyclization of the polyketide backbone by the PKS, the this compound aglycone undergoes a series of tailoring reactions to yield the final bioactive molecule. These modifications include glycosylation and acylation.

Glycosylation

The this compound aglycone is glycosylated at two positions with the deoxysugars D-mycaminose and L-mycarose. This process is catalyzed by specific glycosyltransferases that recognize the aglycone and the nucleotide-activated sugar donors.

Acylation

A key tailoring step in this compound biosynthesis is the acylation of the mycarose sugar at the 4''-position with an isovaleryl group. This reaction is catalyzed by the enzyme 4''-mycarosyl isovaleryl-CoA transferase, encoded by the carE (acyB1) gene.

Figure 2: Post-PKS tailoring steps in this compound biosynthesis.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Two key regulatory genes, acyB2 and cbmR, have been identified in S. thermotolerans.

-

acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in this compound production.

-

cbmR : This gene encodes a regulator with a dual function. It acts as a positive regulator at low concentrations but becomes a repressor at high concentrations, thereby blocking this compound biosynthesis.

Figure 3: Regulatory cascade of this compound biosynthesis.

Experimental Protocols

Due to the lack of specific published protocols for this compound biosynthesis research, this section provides generalized methodologies commonly used for studying secondary metabolite biosynthesis in Streptomyces.

Gene Inactivation using REDIRECT Technology

This protocol describes a general workflow for gene knockout in Streptomyces using the PCR-targeting REDIRECT system.

Materials:

-

E. coli BW25113/pIJ790

-

Cosmid library of the producer strain

-

Apramycin, Kanamycin, Chloramphenicol

-

Primers with 39-nt homology extensions flanking the target gene

-

pIJ773 plasmid (template for apramycin resistance cassette)

Procedure:

-

Design and synthesize primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted. The 3' end of the primers should anneal to the template plasmid pIJ773.

-

Amplify the disruption cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the homology arms.

-

Prepare electrocompetent E. coli: Grow E. coli BW25113/pIJ790 expressing the λ-Red recombinase to mid-log phase and prepare electrocompetent cells.

-

Electroporate the disruption cassette and target cosmid: Co-electroporate the purified PCR product and the cosmid containing the target gene into the electrocompetent E. coli.

-

Select for recombinant cosmids: Plate the transformed cells on LB agar containing apramycin and kanamycin to select for cells containing the recombinant cosmid where the target gene has been replaced by the apramycin resistance cassette.

-

Introduce the recombinant cosmid into Streptomyces: Transfer the recombinant cosmid from E. coli to the Streptomyces host strain via intergeneric conjugation.

-

Select for double-crossover mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the resistance cassette.

-

Confirm the gene knockout: Verify the gene deletion by PCR analysis and Southern blotting.

Figure 4: Workflow for gene inactivation in Streptomyces.

Heterologous Expression in Streptomyces lividans

This protocol outlines a general procedure for expressing a biosynthetic gene cluster in a heterologous host.

Materials:

-

Cosmid or BAC containing the this compound BGC

-

E. coli ET12567/pUZ8002

-

Streptomyces lividans TK24 (or other suitable host strain)

-

Integrative shuttle vector (e.g., pSET152)

-

Appropriate antibiotics for selection

Procedure:

-

Subclone the BGC: Clone the entire this compound BGC from the cosmid/BAC into an integrative shuttle vector.

-

Transform E. coli: Introduce the resulting plasmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Conjugation: Perform intergeneric conjugation between the transformed E. coli and the recipient Streptomyces lividans strain.

-

Select for exconjugants: Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid.

-

Cultivation and analysis: Cultivate the engineered S. lividans strain under conditions suitable for secondary metabolite production.

-

Extraction and detection: Extract the culture broth and analyze for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.

HPLC Analysis of this compound

Proposed HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 238 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 30-40 °C

Note: These conditions would require optimization for baseline separation and accurate quantification of this compound and its intermediates.

Quantitative Data

While several studies have reported on the effects of genetic manipulations on this compound production, specific quantitative data is scarce in publicly available literature.

Table 2: Qualitative Effects of Genetic Modifications on this compound Production

| Genetic Modification | Effect on this compound Production | Reference |

| Overexpression of acyB2 | Greatly improved yield | |

| Overexpression of cbmR | Blocked production | |

| Inactivation of acyB2 | Abolished production | |

| Inactivation of cbmR | Abolished production |

Conclusion

The biosynthesis of this compound is a complex process involving a large polyketide synthase, a series of tailoring enzymes, and a sophisticated regulatory network. While significant progress has been made in identifying key genes and understanding their roles, a complete picture of the pathway remains to be elucidated. The lack of a fully annotated gene cluster sequence is a major bottleneck in the field. Future research should focus on obtaining this sequence, which will undoubtedly accelerate efforts to engineer the pathway for the production of novel this compound analogs with improved therapeutic properties. This technical guide provides a solid foundation for researchers entering this exciting field of natural product biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1] As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria.[1] The initial structural elucidation was proposed by R.B. Woodward in 1957, with subsequent revisions in 1965 to define the precise stereochemistry.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and mechanism of action of this compound, intended for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Stereochemistry

This compound possesses a complex molecular architecture, characterized by a 16-membered lactone ring, an α,β-unsaturated ketone, and an epoxide. Attached to the aglycone are two deoxysugars: D-mycaminose and L-mycarose. The isovaleryl ester at the 4''-position of the mycarose sugar is a distinctive feature of this compound A.

The absolute configuration of this compound has been determined through extensive chemical degradation and spectroscopic studies. The IUPAC name for this compound A is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound A is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₇NO₁₆ | [2] |

| Molecular Weight | 841.98 g/mol | |

| Melting Point | 214 °C | |

| pKb | 7.2 | |

| Specific Optical Rotation [α]D²⁵ | -58.6° (in chloroform) | |

| Solubility (mg/mL at ~28°C) | ||

| Water | 0.295 | |

| Methanol | >20 | |

| Ethanol | >20 | |

| UV max (in absolute ethanol) | 238 nm, 327 nm |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, with numerous overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the macrolide ring and sugar moieties. Key signals would include the olefinic protons of the α,β-unsaturated system, the anomeric protons of the two sugars, and the N,N-dimethyl group of the mycaminose sugar.

-

¹³C NMR: The carbon NMR spectrum would show signals for all 42 carbon atoms. Diagnostic peaks would include those for the two carbonyl groups (lactone and ketone), the olefinic carbons, the epoxide carbons, and the carbons of the two sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 842.4533. Fragmentation patterns would involve the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolide ring.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard practices for macrolide antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans are required to achieve an adequate signal-to-noise ratio.

-

2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion. The instrument is calibrated to ensure high mass accuracy.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the structure of the molecule.

3. X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by dissolving the compound in a suitable solvent and allowing the solvent to slowly evaporate, or by using vapor diffusion techniques with a binary solvent system.

-

Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). Studies have identified the ribosomal protein L27 as a key component of the this compound binding site.

The primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step. The disaccharide moiety of this compound extends into the PTC, sterically hindering the growing polypeptide chain and promoting its premature release. This leads to a depletion of functional ribosomes and ultimately, the cessation of protein synthesis and bacterial growth.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and its specific mechanism of action against bacterial protein synthesis. This technical guide provides a foundational understanding of its key chemical and biological properties. Further research, particularly in obtaining and fully assigning its NMR spectra, would provide even greater insight for medicinal chemists and drug development professionals seeking to design novel macrolide antibiotics.

References

Spectroscopic Data of Carbomycin: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Key Macrolide Antibiotic

Carbomycin, a member of the macrolide class of antibiotics, is a complex natural product with significant antibacterial activity. Its intricate structure, featuring a 16-membered lactone ring glycosidically linked to two deoxy sugars, necessitates a comprehensive spectroscopic analysis for unambiguous characterization. This technical guide provides a detailed overview of the NMR and Mass Spectrometry data of this compound, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the fragmentation pathways of complex molecules like this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for macrolide antibiotics, typically yielding the protonated molecule [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 842.4533 | 842.4538 | C₄₂H₆₈NO₁₆⁺ |

| [M+Na]⁺ | 864.4352 | 864.4358 | C₄₂H₆₇NNaO₁₆⁺ |

| [M-H₂O+H]⁺ | 824.4428 | 824.4432 | C₄₂H₆₆NO₁₅⁺ |

Note: The observed m/z values are sourced from the PubChem database for this compound (CID 5287879) and may vary slightly depending on the instrument and experimental conditions.[1]

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) provides valuable structural information through the analysis of its fragment ions.

Table 2: MS/MS Fragmentation Data of this compound ([M+H]⁺ as Precursor Ion)

| Fragment Ion m/z | Proposed Structure/Loss |

| 684.3961 | Loss of the mycaminose sugar |

| 526.3389 | Loss of both mycaminose and mycarose sugars |

| 423 | Further fragmentation of the macrolactone ring |

| 615 | Fragmentation involving the lactone ring and sugar moieties |

| 614 | Fragmentation adjacent to the m/z 615 ion |

Note: The fragmentation pattern can be complex and may vary with collision energy and instrument type. The data presented is based on typical fragmentation behavior of macrolide antibiotics and data available in public repositories.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group/Proton Type | Expected Chemical Shift (δ, ppm) |

| Anomeric Protons (Sugars) | 4.0 - 5.5 |

| Olefinic Protons | 5.0 - 7.0 |

| Protons on Oxygenated Carbons | 3.0 - 5.0 |

| N-Dimethyl Protons | 2.2 - 2.8 |

| Methyl Protons | 0.8 - 2.0 |

| Methylene Protons | 1.0 - 2.5 |

| Aldehyde Proton | 9.5 - 10.0 |

Table 4: Expected ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group/Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons (Ester, Ketone, Aldehyde) | 170 - 210 |

| Olefinic Carbons | 110 - 150 |

| Anomeric Carbons (Sugars) | 90 - 110 |

| Oxygenated Carbons | 60 - 90 |

| N-Dimethyl Carbons | 40 - 50 |

| Methyl Carbons | 10 - 30 |

| Methylene Carbons | 20 - 50 |

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring high-quality MS and NMR data for macrolide antibiotics like this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research objectives.

Mass Spectrometry (High-Resolution ESI-MS and MS/MS)

Sample Preparation:

-

Dissolve a small amount of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

For infusion experiments, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

For LC-MS analysis, the sample can be injected directly into the LC system.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1500) to detect the protonated molecule and other adducts.

-

MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). A range of collision energies should be applied to obtain a comprehensive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To establish the complete structure and assign all signals, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to final structure elucidation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

This comprehensive approach, combining high-resolution mass spectrometry with a suite of NMR experiments, is essential for the complete structural characterization of complex natural products like this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

An In-Depth Technical Guide to the Ribosomal Binding Site of Carbomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. Understanding the precise binding site and mechanism of action of this compound is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the ribosomal binding site of this compound, integrating structural data, quantitative binding information, and detailed experimental methodologies.

The Ribosomal Binding Site of this compound: A Structural Perspective

High-resolution crystallographic studies of this compound in complex with the large ribosomal subunit (50S) from Haloarcula marismortui have provided a detailed atomic-level view of its binding site. This compound binds within the nascent polypeptide exit tunnel (NPET), a channel that spans the 50S subunit and serves as the path for newly synthesized proteins to exit the ribosome.[1] By lodging itself within this critical passageway, this compound physically obstructs the path of the growing polypeptide chain, leading to the premature termination of protein synthesis.[1]

The binding pocket is predominantly formed by segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins. Key interactions include:

-

23S rRNA: this compound's lactone ring and its sugar moieties form extensive contacts with nucleotides of domain V and domain II of the 23S rRNA. Specifically, the disaccharide sugar attached to C5 of the lactone ring extends towards the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[1] The isobutyrate extension of this disaccharide directly overlaps with the A-site of the PTC, sterically hindering the accommodation of incoming aminoacyl-tRNAs.[1]

-

Ribosomal Proteins: While the primary interactions are with the 23S rRNA, ribosomal proteins in the vicinity of the NPET contribute to the overall architecture of the binding site. Photoaffinity labeling studies have identified ribosomal protein L27 as a major component of the macrolide binding site, with minor contributions from other proteins.

Quantitative Analysis of this compound Binding

Quantifying the binding affinity of this compound to the ribosome is essential for understanding its potency and for structure-activity relationship (SAR) studies. While specific dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for this compound are not as extensively reported in tabular format as for some other macrolides, the available data and comparative analyses provide valuable insights.

| Antibiotic | Target Organism/Ribosome | Method | Parameter | Value | Reference |

| This compound A | In vitro peptide bond formation | Biochemical Assay | Inhibition | 100% | [2] |

| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay | Kd | 4.9 ± 0.6 nM | |

| Telithromycin | Escherichia coli | Kinetics and Footprinting | KT* (high affinity) | 8.33 nM | |

| Solithromycin | Streptococcus pneumoniae | Filter Binding Assay | Kd | 5.1 ± 1.1 nM |

Note: The table includes comparative data for other macrolides to provide context for this compound's binding affinity. Direct quantitative data for this compound is limited in the reviewed literature.

Mechanism of Action: A Multi-faceted Inhibition

This compound's inhibition of protein synthesis is a multi-step process that goes beyond simple steric hindrance in the NPET. The primary mechanisms include:

-

Blockage of the Nascent Polypeptide Exit Tunnel: As described, this compound physically obstructs the NPET, preventing the elongation of polypeptide chains beyond a few amino acids.

-

Interference with Peptidyl Transferase Center (PTC) Activity: The extension of this compound's disaccharide into the A-site of the PTC directly interferes with the binding of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.

-

Stimulation of Peptidyl-tRNA Dissociation: Macrolides, including this compound, can promote the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off." This abortive termination of translation further contributes to the antibiotic's efficacy.

Experimental Protocols for Studying this compound-Ribosome Interactions

A variety of sophisticated experimental techniques have been employed to elucidate the binding site and mechanism of action of this compound.

X-ray Crystallography

This technique provides high-resolution structural information of the this compound-ribosome complex.

Methodology Overview:

-

Purification and Crystallization: Large ribosomal subunits (50S) are purified from a suitable organism, such as Haloarcula marismortui. The purified subunits are then co-crystallized with this compound.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are collected.

-

Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the ribosome and the bound this compound molecule are determined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Methodology Overview:

-

Sample Preparation: A solution containing the ribosome-carbomycin complex is applied to an EM grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice.

-

Image Acquisition: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large number of 2D projection images of individual ribosome particles are collected.

-

Image Processing and 3D Reconstruction: The 2D images are computationally aligned, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.

References

In Vitro Antibacterial Spectrum of Carbomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, a member of the macrolide class of antibiotics, is a complex compound produced by the actinomycete Streptomyces halstedii. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome, which ultimately disrupts the translocation step of protein elongation. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 4.20 | [1] |

| Escherichia coli | Gram-negative | High (Implied Intrinsic Resistance) | [2] |

Note: There is a significant lack of comprehensive, publicly available MIC data for this compound across a wide range of bacterial species. The provided data is based on limited studies. Further research is required to fully characterize its antibacterial spectrum.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent. Sterilize by filtration.

-

Bacterial Strains: Use pure, overnight cultures of the test bacteria grown on appropriate agar plates.

-

Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria. For fastidious organisms, supplement the MHB as required (e.g., with blood or specific growth factors).

-

96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions of this compound across the plate by transferring 50 µL from each well to the subsequent well. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

4. Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms (e.g., increased CO₂).

5. Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Mandatory Visualization

Mechanism of Action: Inhibition of Protein Synthesis

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of this compound.

Caption: Workflow for determining this compound's MIC via broth microdilution.

References

The Dawn of a Macrolide: Early Research and Development of Carbomycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic that emerged from the golden age of antibiotic discovery in the mid-20th century. As a member of the 16-membered macrolide family, its journey from a soil microorganism to a characterized chemical entity laid foundational work for the development of this important class of antibacterial agents. This technical guide delves into the early research and historical development of this compound, providing a detailed account of its discovery, isolation, structural elucidation, and initial biological characterization for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visualizations of experimental workflows and structural relationships are provided using Graphviz to offer a clear and comprehensive understanding of this pioneering antibiotic.

Discovery and Isolation

This compound was first reported in 1952 by a team at Chas. Pfizer & Co., led by Fred W. Tanner Jr. The antibiotic was isolated from the fermentation broth of a strain of the soil actinomycete, Streptomyces halstedii.[1] The discovery was part of the intensive screening programs of the time that sought to identify novel antimicrobial agents from natural sources.

Fermentation

The production of this compound was achieved through submerged aerobic fermentation of Streptomyces halstedii. Early research focused on optimizing the fermentation medium to enhance the yield of the antibiotic.

A typical fermentation medium used in the early production of this compound consisted of the following components per liter:

| Component | Concentration (g/L) |

| Soybean Meal | 30.0 |

| Glucose | 22.0 |

| Sodium Chloride (NaCl) | 1.0 |

| Calcium Carbonate (CaCO₃) | 5.0 |

| Cobalt Chloride (CoCl₂·6H₂O) | 0.005 |

| Lard Oil | 4.0 |

Table 1: Composition of the fermentation medium for this compound production.[2]

Isolation and Purification

The process of isolating and purifying this compound from the fermentation broth was a multi-step procedure designed to separate the antibiotic from the mycelia and other components of the complex mixture.

A patented method for the purification of this compound involved the formation of solid complexes with aromatic compounds. A detailed workflow of this process is outlined below:

Detailed Steps:

-

Fermentation and Filtration: The fermentation broth containing this compound was first filtered at a low pH to remove the mycelial solids.

-

pH Adjustment: The pH of the clarified broth was then adjusted to approximately 8.5.

-

Complex Formation: An aromatic compound, such as benzene or toluene, was added to the aqueous solution. This induced the formation of a solid, often crystalline, complex of this compound which precipitated out of the solution.

-

Isolation of the Complex: The precipitated complex was collected by filtration.

-

Liberation of this compound: The presscake containing the this compound complex was dried and then suspended in methanol to dissolve the antibiotic, leaving behind insoluble materials.

-

Crystallization: The methanolic solution was filtered, and water was gradually added to induce the crystallization of pure this compound.

-

Final Product: The crystalline this compound was collected by filtration and dried under vacuum.

Structural Elucidation

The determination of this compound's complex structure was a significant undertaking in the 1950s and involved pioneering work in the field of natural product chemistry.

Initial Characterization and Proposed Structure

Initial studies established this compound as a weak base with the molecular formula C₄₂H₆₇NO₁₆. In 1957, the renowned chemist R.B. Woodward proposed the first detailed structure for this compound (then called Magnamycin). This initial structure was a landmark achievement, pieced together through classical degradation studies and brilliant deductive reasoning, long before the routine use of modern spectroscopic techniques like NMR.

The early structural work involved a series of chemical degradation reactions to break down the large molecule into smaller, more easily identifiable fragments. These studies revealed the presence of a large lactone ring, a ketone, a hydroxyl group, an acetyl group, and two sugar moieties. One of the sugars was identified as D-mycaminose, a dimethylamino sugar.

Correction of the Structure

Further research and the advent of more advanced analytical techniques led to a revision of Woodward's original structure. In 1965, Woodward himself, along with his colleagues, published a corrected structure for this compound. The correction primarily involved the size of the lactone ring and the precise arrangement of the functional groups.

Biological Activity and Mode of Action

Early in vitro studies of this compound revealed its potent activity primarily against Gram-positive bacteria. It was also found to be effective against certain rickettsiae and large viruses.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of pathogenic bacteria were determined in early studies. These values demonstrated its efficacy against organisms such as Staphylococcus aureus and Streptococcus pyogenes, including strains that were resistant to other antibiotics of the time.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 0.78 |

| Streptococcus pyogenes | 0.02 - 0.2 |

| Streptococcus pneumoniae | 0.05 - 0.2 |

| Bacillus subtilis | 0.1 |

| Corynebacterium diphtheriae | 0.02 |

| Neisseria gonorrhoeae | 0.78 |

| Haemophilus influenzae | 3.12 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Salmonella typhi | >100 |

Table 2: In Vitro Antibacterial Spectrum of this compound (Magnamycin) from early studies (circa 1952).

Mode of Action

This compound belongs to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.

Conclusion

The early research and development of this compound represent a significant chapter in the history of antibiotics. The innovative methods developed for its fermentation, isolation, and particularly the monumental effort in its structural elucidation by R.B. Woodward and his team, pushed the boundaries of natural product chemistry. Although this compound itself has seen limited clinical use compared to later macrolides, the foundational knowledge gained from its study was instrumental in paving the way for the discovery and development of more advanced and widely used members of this critical class of antibacterial agents. The detailed protocols and data presented here offer valuable insights for modern researchers in natural product discovery and drug development, highlighting the enduring legacy of this pioneering macrolide.

References

An In-depth Technical Guide to the Carbomycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin, a 16-membered macrolide antibiotic, is a natural product of significant interest due to its antibacterial properties. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces thermotolerans. This technical guide provides a comprehensive overview of the this compound BGC, detailing its genetic architecture, the enzymatic pathway of this compound synthesis, and the intricate regulatory networks that govern its production. The guide includes a compilation of quantitative data on gene expression and metabolite production, detailed experimental protocols for genetic manipulation and analysis, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in the field of antibiotic biosynthesis and engineering.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces thermotolerans spans approximately 40 kb and comprises around 30 open reading frames (ORFs).[1][2] The cluster encodes all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and the attachment of sugar moieties, as well as genes for regulation and self-resistance. A partial annotation of the genes within this cluster and their putative functions, based on sequence homology and experimental evidence, is presented in Table 1.

Table 1: Annotated Genes of the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function | Reference(s) |

| PKS Genes | ||

| carbo PKS | Type I Polyketide Synthase; responsible for the synthesis of the 16-membered macrolactone ring. The specific gene names and modular organization are not fully detailed in the available literature. | [3] |

| Tailoring Enzymes | ||

| acyA | 3-O-acyltransferase; involved in the acylation of the macrolactone. | |

| ORF-A | Cytochrome P450 monooxygenase; likely responsible for the epoxidation at the C-12, 13 position of the this compound backbone. | |

| carE | 4"-O-acyltransferase; acylates the mycarose sugar moiety. | [3] |

| ORF-B | Putative 4"-O-methyltransferase; may be involved in the methylation of the sugar moiety. | |

| Regulatory Genes | ||

| acyB2 | Positive transcriptional regulator; overexpression significantly increases this compound yield.[1] | |

| cbmR | Dual-function transcriptional regulator; acts as a positive regulator at low concentrations and a repressor at high concentrations. | |

| Resistance Genes | ||

| carA | This compound resistance gene. | |

| carB | This compound resistance gene. | |

| Other Genes | ||

| ist | 4"-isovaleryltransferase gene; involved in the biotransformation of spiramycin to bitespiramycin when co-expressed with acyB2. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a 16-membered polyketide lactone ring by a Type I polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including hydroxylations, epoxidation, glycosylations, and acylations, to yield the final bioactive this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two cluster-situated regulatory genes, acyB2 and cbmR.

-

acyB2 : This gene encodes a positive regulator. Overexpression of acyB2 leads to a significant increase in the transcription of other biosynthetic genes in the cluster, resulting in enhanced this compound production.

-

cbmR : This gene encodes a dual-function regulator. It appears to act as a positive regulator at low expression levels, but functions as a repressor when overexpressed, leading to a blockage of this compound biosynthesis.

The interplay between these two regulators forms a key control point in this compound production. The upstream signals that modulate the expression of acyB2 and cbmR are not yet fully elucidated but are likely linked to nutritional and physiological cues within the cell.

Quantitative Data

Genetic manipulation of the regulatory genes has a profound impact on this compound production. The following table summarizes the observed effects on gene expression and final product yield.

Table 2: Effects of Regulatory Gene Manipulation on this compound Biosynthesis

| Strain | Genetic Modification | Relative Expression of Biosynthetic Genes (qPCR) | This compound Yield | Reference(s) |

| S. thermotolerans Wild-Type | - | Basal Level | Wild-Type Level | |

| S. thermotolerans ΔacyB2 | Inactivation of acyB2 | Significantly Decreased | Abolished | |

| S. thermotolerans OE-acyB2 | Overexpression of acyB2 | Highly Expressed | Greatly Improved | |

| S. thermotolerans ΔcbmR | Inactivation of cbmR | - | Abolished | |

| S. thermotolerans OE-cbmR | Overexpression of cbmR | Lowly Expressed | Blocked |

Experimental Protocols

Gene Inactivation by PCR-Targeting

This protocol describes a general method for gene inactivation in Streptomyces using a PCR-generated cassette containing an apramycin resistance marker.

Methodology:

-

Primer Design: Design primers to amplify the apramycin resistance gene (aac(3)IV) from a suitable template plasmid. The primers should include 5' extensions of ~40-50 nucleotides that are homologous to the regions immediately upstream and downstream of the target gene to be deleted in the Streptomyces thermotolerans chromosome.

-

PCR Amplification: Perform PCR to amplify the disruption cassette. Purify the PCR product.

-

Protoplast Preparation: Prepare competent protoplasts of S. thermotolerans.

-

Transformation: Transform the purified PCR product into the S. thermotolerans protoplasts using a polyethylene glycol (PEG)-mediated method.

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium and overlay with apramycin to select for transformants that have integrated the resistance cassette.

-

Mutant Verification: Isolate genomic DNA from apramycin-resistant colonies and confirm the gene replacement by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression in Streptomyces lividans

S. lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.

Methodology:

-

Vector Construction: Clone the gene(s) of interest from the this compound BGC into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., ermEp*).

-

Transformation into E. coli : Transform the constructed plasmid into a non-methylating E. coli strain, such as ET12567/pUZ8002, for subsequent conjugation.

-

Intergeneric Conjugation: Conjugally transfer the plasmid from the E. coli donor to S. lividans recipient spores on a suitable agar medium.

-

Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for the vector) and nalidixic acid (to counter-select the E. coli donor).

-

Expression and Analysis: Inoculate the confirmed S. lividans exconjugants into a suitable production medium. After a period of fermentation, extract the secondary metabolites from the culture broth and analyze for the production of the desired compound or its intermediates by techniques such as HPLC and LC-MS. For instance, co-expression of acyB2 and the 4"-isovaleryltransferase gene (ist) in S. lividans TK24 can be performed to biotransform spiramycin into bitespiramycin.

Conclusion

The this compound biosynthetic gene cluster in Streptomyces thermotolerans represents a fascinating and complex system for the production of a potent antibiotic. A thorough understanding of its genetic organization, biosynthetic pathway, and regulatory mechanisms is crucial for harnessing its full potential. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the study of this compound biosynthesis, with the ultimate goal of improving its production and generating novel, more effective antibiotic derivatives through metabolic engineering and synthetic biology approaches. Further research is warranted to fully elucidate the complete set of genes and their functions within the cluster, the intricate details of the enzymatic reactions, and the upstream signaling pathways that control its expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of two regulatory genes involved in this compound biosynthesis in Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned this compound biosynthetic gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Carbomycin Production: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield production and fermentation of Carbomycin, a macrolide antibiotic. These guidelines are intended to assist researchers in optimizing their experimental workflows for enhanced production, purification, and analysis of this valuable compound.

Introduction to this compound and its Production

This compound is a 16-membered macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces thermotolerans and Streptomyces halstedii.[1][2] It exhibits antibacterial activity and serves as a crucial precursor for the semi-synthesis of other important macrolides. The production of this compound can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation and purification processes.

Microbial Strains and Genetic Enhancement

Several Streptomyces species are known to produce this compound. The selection of a high-producing strain is the first critical step towards achieving high yields.

-

Streptomyces thermotolerans : A well-characterized producer of this compound.[1]

-

Streptomyces halstedii : Another known producer of this compound.[2]

-

Streptomyces graminofaciens : A strain that has been subjected to mutagenesis to improve this compound production.[3]

Genetic engineering strategies have proven effective in boosting this compound yields. A key focus has been the manipulation of regulatory genes within the this compound biosynthetic gene cluster.

Key Regulatory Genes:

-

acyB2 : This gene encodes a pathway-specific positive regulator of this compound biosynthesis. Overexpression of acyB2 has been shown to significantly improve the yield of this compound.

-

cbmR : This gene encodes a dual-role regulator. While it can act as a positive regulator at low expression levels, its overexpression has been found to block this compound production.

Table 1: Impact of Genetic Modification on this compound Production

| Strain | Genetic Modification | Effect on this compound Yield | Reference |

| Streptomyces thermotolerans | Overexpression of acyB2 | Significantly Increased | |

| Streptomyces thermotolerans | Inactivation of cbmR | Increased (in acyB2 overexpression background) | |

| Streptomyces thermotolerans | Overexpression of cbmR | Blocked Production |

Fermentation Protocol for High-Yield this compound Production

This protocol outlines the steps for the fermentation of Streptomyces thermotolerans for high-yield this compound production.

Inoculum Preparation

-

Spore Suspension: Prepare a spore suspension of S. thermotolerans from a mature agar plate (e.g., ISP-2 medium) by scraping spores into sterile water containing a wetting agent (e.g., 0.05% Tween 80).

-

Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with the spore suspension.

-

Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.

Table 2: Composition of Seed and Production Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 22 |

| Soybean Meal | 5 | 30 |

| Yeast Extract | 2 | - |

| Peptone | 2 | - |

| NaCl | 4 | 1 |

| K₂HPO₄ | 0.5 | - |

| MgSO₄·7H₂O | 0.5 | - |

| CaCO₃ | 2 | 5 |

| CoCl₂·6H₂O | - | 0.005 |

| Lard Oil | - | 4 |

Production Fermentation

-

Inoculation: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation Parameters: Maintain the following parameters during fermentation:

-

Temperature: 28-30°C

-

pH: Maintain between 6.8 and 7.2. The pH can be controlled using automated addition of acid/base or by the buffering capacity of CaCO₃.

-

Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

-

-

Fermentation Duration: The fermentation is typically carried out for 5-7 days. Maximum this compound production is usually observed in the stationary phase.

Downstream Processing: Extraction and Purification

Extraction

-

Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Solvent Extraction:

-

Adjust the pH of the fermentation supernatant to 8.0-8.5.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases.

-

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-